molecular formula C6H3Br2F2NO B11776990 2,3-Dibromo-4-(difluoromethoxy)pyridine

2,3-Dibromo-4-(difluoromethoxy)pyridine

Katalognummer: B11776990
Molekulargewicht: 302.90 g/mol
InChI-Schlüssel: FTNXICWAVMNCNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dibromo-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3Br2F2NO It is a pyridine derivative characterized by the presence of two bromine atoms and a difluoromethoxy group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-(difluoromethoxy)pyridine typically involves multiple steps. One common method includes the following steps:

    Bromination of Pyridine: Pyridine is first brominated to form 2,3-dibromopyridine.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a reaction with difluoromethyl ether under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to achieve efficient synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-4-(difluoromethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Dibromo-4-(trifluoromethoxy)pyridine
  • 2,5-Dibromo-3-(difluoromethoxy)pyridine
  • 4-Bromo-2-(difluoromethoxy)pyridine

Comparison: 2,3-Dibromo-4-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This positioning can affect the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the difluoromethoxy group can enhance the compound’s stability and influence its interactions with other molecules.

Eigenschaften

Molekularformel

C6H3Br2F2NO

Molekulargewicht

302.90 g/mol

IUPAC-Name

2,3-dibromo-4-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3Br2F2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H

InChI-Schlüssel

FTNXICWAVMNCNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1OC(F)F)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.